2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

Description

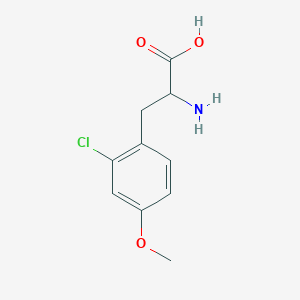

2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid is a synthetic non-proteinogenic amino acid derivative characterized by a phenylalanine-like backbone with a 2-chloro-4-methoxyphenyl substituent. Its structure combines a chloro group at the ortho position and a methoxy group at the para position on the aromatic ring, distinguishing it from canonical amino acids. The chloro group introduces steric and electron-withdrawing effects, while the methoxy group contributes electron-donating properties via resonance.

Properties

CAS No. |

603106-27-0 |

|---|---|

Molecular Formula |

C10H12ClNO3 |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14) |

InChI Key |

XOTYDECZAOQPHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis Route

According to chemical supply and research product information, the synthesis involves multi-step organic reactions starting from appropriately substituted benzene derivatives, followed by amino acid side chain introduction and stereochemical control. The key steps include:

- Preparation of the 2-chloro-4-methoxyphenyl intermediate.

- Introduction of the propanoic acid side chain bearing the amino group at the alpha position.

- Control of stereochemistry to obtain the (2R)-enantiomer.

This route is consistent with general amino acid synthesis methods where the side chain is constructed first, followed by asymmetric synthesis or resolution to obtain the desired stereoisomer.

Related Methods from Analogous Compounds

While direct synthetic routes for 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid are scarce, methods for structurally related compounds provide insight:

A method for 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid involves treatment of veratraldehyde with hippuric acid in the presence of sodium acetate, followed by sequential treatment with sodium hydroxide, Raney’s alloy, and hydrobromic acid, achieving a 60% overall yield. This approach emphasizes the use of commercially available and less toxic reagents, avoiding hazardous chemicals like ozone or molybdenum(V) chloride.

The preparation of amino acids with substituted aromatic rings has also been achieved via Vilsmeier-Haack formylation, Erlenmeyer-Plöchl reaction, and methanolysis starting from methoxyacetanilide derivatives, as demonstrated in the synthesis of 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid. Such methods involve formation of dehydroamino acid intermediates followed by stereoselective transformations.

These methodologies underline the importance of strategic aromatic substitution and controlled amino acid backbone construction.

Comparative Data Table of Preparation Parameters

Chemical Reactions Analysis

Oxidation

The hydroxyl group on the aromatic ring undergoes oxidation to form ketones or aldehydes. Reagents like potassium permanganate (KMnO₄) under acidic or basic conditions are commonly employed.

Example :

-

Starting Material : 2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

-

Product : 2-Amino-3-(2-chloro-4-formylphenyl)propanoic acid (via oxidation of the methoxy group).

Reduction

The amino group can be reduced to form amines using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Product : 2-Amino-3-(2-chloro-4-methoxyphenyl)propylamine.

Substitution

The methoxy group participates in nucleophilic substitution reactions. For instance, methyl iodide (MeI) in the presence of K₂CO₃ replaces the methoxy group with a methyl group during synthesis .

-

Example : Intermediate synthesis via O-methylation followed by trifluoroacetic acid (TFA) treatment to adjust pH .

Nitration

The aromatic ring undergoes nitration with nitric acid (HNO₃) , introducing nitro groups. This reaction is critical for modifying aromatic substituents in medicinal chemistry applications.

Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic/Basic | Ketones/Aldehydes (e.g., 4-formyl derivative) |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvent | Amines (e.g., propylamine derivative) |

| Substitution | MeI, K₂CO₃ | Acetone, room temperature | Methylated derivatives (e.g., via O-methylation) |

| Nitration | HNO₃ | H₂SO₄, 0–50°C | Nitro-substituted aromatic compounds |

Research Findings and Biochemical Significance

-

Mechanistic Insights : The compound’s interactions with enzymes or receptors in cellular environments are under investigation, particularly for drug discovery .

-

Spectral Analysis : NMR and IR data confirm structural integrity and functional group modifications.

-

Solubility/Stability : Its solubility in organic solvents (e.g., DCM) and stability under acidic/basic conditions make it suitable for diverse applications .

Scientific Research Applications

There appears to be no direct, comprehensive article that focuses solely on the applications of "2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid" within the provided search results. However, the search results do provide some information about related compounds and contexts that may be relevant.

Here's what can be gathered from the search results:

- (S)-2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid Hydrochloride: This compound, with CAS No: 2703746-15-8 and molecular formula C10H13Cl2NO3, is available for purchase in high purity .

- 3-(2-chloro-3-methoxyphenyl)propionic acid: This is a related chemical for which Merck offers products for scientific research .

- Synthesis of Diltiazem intermediates: Patent EP0338893A2 describes a process for preparing (+)-(2S,3S) [2-amino phenyl) thio] -3 hydroxy-2 (4-methoxyphenyl) -3 propionates methyl, which are intermediates for the stereospecific synthesis of Diltiazem and its chlorinated derivatives .

- 2-Amino-3-(3-methoxyphenyl)propanoic acid: PubChem identifies this compound (CID 554184) and provides its structure, chemical names, physical and chemical properties, classification, and patent information .

- Herbicidal agents: Patent EP0113857A1 lists several herbicidal agents, including ethyl-N-benzoyl-N-(3,4-dichlorphenyl)-2-aminopropionat .

- Smooth Muscle Relaxation: Garcinia buchananii Baker stem bark extract (GBB) and (2R,3S,2âR,3âR)-manniflavanone relax smooth muscle by inhibiting L-type Ca2+ channels, thus have potential for use as therapies of gastrointestinal smooth muscle spasms, and arrhythmias .

- Selective COX-2 inhibitor: SC-75416, a selective cyclooxygenase-2 inhibitor, can be identified that achieves superior pain relief (PR) compared to 400 mg ibuprofen in a post-oral surgery pain model .

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s phenyl ring substituents (2-chloro, 4-methoxy) confer distinct physicochemical and biological properties. Below is a comparative analysis with analogs:

Physicochemical Properties

Polarity and Solubility :

- The 4-methoxy group in the target compound enhances lipophilicity compared to hydroxyl-containing analogs (e.g., 3-fluoro-4-hydroxy derivative ). However, the ortho-chloro group may reduce solubility due to steric effects.

- Diiodo-substituted analogs (e.g., 3,5-diiodo-4-hydroxy ) exhibit significantly lower aqueous solubility due to iodine’s hydrophobic character.

- Acid-Base Behavior: The amino and carboxylic acid groups confer zwitterionic properties at physiological pH.

Biological Activity

2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, also known as (S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride, is an amino acid derivative with significant biological activity. This compound exhibits potential therapeutic effects, particularly in neurology and oncology, due to its ability to interact with various neurotransmitter receptors and influence cellular processes.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃ClNO₃

- Molecular Weight : 266.12 g/mol

- Structure : The compound features a propanoic acid backbone, an amino group, and a substituted aromatic ring containing chlorine and methoxy groups. Its chiral nature allows for the existence of two enantiomers, with the (S)-enantiomer being the focus of biological studies .

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly glutamate receptors. These interactions are crucial for synaptic transmission and neuroprotection, making the compound a candidate for research into treatments for neurological disorders . The compound may also modulate various biochemical pathways by acting as an inhibitor or modulator of specific enzymes .

Neuroprotective Effects

Research has indicated that this compound can influence synaptic plasticity and memory formation by modulating glutamate receptor activity. This modulation is significant in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anticancer Properties

Studies have shown that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation. For instance, in vitro assays revealed that the compound could induce apoptosis in cancer cells .

Case Study 1: Neuroprotection

A study evaluating the neuroprotective effects of this compound found that it significantly reduced neuronal cell death in models of oxidative stress. The compound's ability to modulate glutamate receptor activity was highlighted as a key mechanism underlying its protective effects .

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer potential of this compound, it was found to inhibit the growth of various cancer cell lines, including HeLa and HCT-116 cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| HeLa | 0.69 | Doxorubicin | 2.29 |

| HCT-116 | 0.13 | - | - |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, and how can purity be maximized?

- Methodology :

- Enantioselective synthesis : Use biocatalysts (e.g., immobilized enzymes like SwCNTNH₂-PAL) for stereochemical control in ammonia elimination/addition reactions to achieve high enantiomeric excess .

- Protection/deprotection strategies : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during coupling reactions, followed by acidic or catalytic hydrogenation deprotection .

- Purification : Utilize reverse-phase HPLC with C18 columns (gradient elution: 0.1% TFA in water/acetonitrile) to isolate >98% purity. Confirm purity via NMR (¹H/¹³C) and LC-MS .

Q. How can the compound’s structural and thermodynamic properties be characterized experimentally?

- Thermodynamic analysis : Measure gas-phase ion energetics using CID (collision-induced dissociation) to determine proton affinity and sodium adduct stability (e.g., ΔrH° = 201 kJ/mol for Na⁺ adduct formation) .

- Spectroscopic techniques :

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Exposure control : Use fume hoods for synthesis steps involving volatile intermediates. Monitor airborne concentrations with personal air samplers (OSHA Standard 29 CFR 1910.1020) .

- Contamination prevention : Store at 2–8°C under inert gas (argon), and avoid contact with oxidizing agents. Decontaminate spills with 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How does the chloro-methoxy substitution pattern influence enzymatic interactions in biocatalytic systems?

- Mechanistic insights : The 2-chloro-4-methoxy groups sterically hinder substrate binding in PAL (phenylalanine ammonia-lyase) active sites, reducing catalytic efficiency by ~40% compared to unsubstituted analogs. Molecular docking (AutoDock Vina) reveals altered hydrogen bonding with Tyr110 and Asp120 residues .

- Kinetic studies : Compare kcat/Km values under varying pH (5.0–9.0) to assess protonation effects on the catalytic mechanism .

Q. What computational models predict the compound’s reactivity in radical-mediated oxidation pathways?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) for the C-Cl (315 kJ/mol) and O-CH₃ (260 kJ/mol) bonds. These predict preferential cleavage at the methoxy group under hydroxyl radical (HO•) exposure .

- Reaction simulation : Use Gaussian 16 to model intermediates in ROS (reactive oxygen species) pathways, validating results with EPR spin-trapping (e.g., APF/HPF fluorescence assays) .

Q. How can contradictory data on the compound’s stability in aqueous buffers be resolved?

- Controlled degradation studies :

- pH-dependent stability : At pH 7.4 (PBS, 37°C), the compound degrades via hydrolysis (t₁/₂ = 8 hrs), forming 2-chloro-4-methoxyphenylacetaldehyde. At pH 2.0 (simulated gastric fluid), degradation accelerates (t₁/₂ = 2 hrs) due to protonation of the amino group .

- Analytical validation : Use UPLC-QTOF-MS to track degradation products and assign structures via MS/MS fragmentation patterns .

Q. What strategies improve its bioavailability for pharmacological studies?

- Prodrug design : Synthesize methyl ester or phosphonooxymethyl derivatives to enhance membrane permeability. Evaluate logP values (e.g., from -1.2 to 0.8) using shake-flask assays .

- Nanocarrier systems : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release. Assess in vitro release kinetics in simulated physiological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.